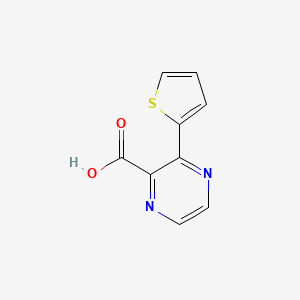

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid

Description

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a carboxylic acid group at position 2 and a thiophene ring at position 2. This structure combines electron-deficient (pyrazine) and electron-rich (thiophene) aromatic systems, influencing its physicochemical and biological properties. The carboxylic acid group enhances solubility in polar solvents and facilitates derivatization into amides or esters for pharmaceutical applications .

The compound’s synthesis typically involves coupling reactions between pyrazine-2-carboxylic acid derivatives and thiophene-containing precursors. For example, analogous syntheses of pyrazine-thiophene hybrids use cyclocondensation or carboxamide formation strategies . Its applications span medicinal chemistry (e.g., antimicrobial agents) and catalysis (e.g., oxidation reactions) .

Properties

IUPAC Name |

3-thiophen-2-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXYOVUXGXTOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with pyrazine derivatives. One common method includes the use of TiCl4 as a catalyst to mediate the condensation reaction between pyrazin-2-amine and thiophene-2-carboxylic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Both the thiophene and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under mild to moderate conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted thiophene and pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various reactions such as condensation, substitution, and functionalization. The presence of both thiophene and pyrazine moieties allows for diverse chemical modifications, enhancing its utility in synthetic pathways.

2. Reaction Mechanisms:

The compound can undergo several types of chemical reactions:

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The pyrazine ring can be reduced to generate dihydropyrazine derivatives.

- Substitution Reactions: Both rings are susceptible to electrophilic and nucleophilic substitutions, making them reactive sites for further derivatization.

Biological Applications

1. Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds containing pyrazine and thiophene rings often interact with microbial enzymes or cellular targets, leading to inhibition of growth or viability .

2. Anticancer Activity:

The compound has been investigated for its anticancer properties. Its unique structure allows it to interact with various biological targets, potentially modulating pathways involved in cancer cell proliferation and survival. Ongoing studies aim to elucidate the specific mechanisms through which it exerts these effects .

3. Drug Development:

Given its bioactive potential, this compound is being explored as a candidate for drug development. Its ability to bind with specific molecular targets makes it a valuable scaffold for designing new therapeutic agents .

Industrial Applications

1. Organic Semiconductors:

The compound is also utilized in the development of organic semiconductors. Its electronic properties, derived from the heterocyclic structure, make it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Advanced Materials Development:

In addition to semiconductors, this compound is employed in creating advanced materials with tailored properties for specific industrial applications. Its chemical versatility allows it to be integrated into various materials science projects .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to participate in hydrogen bonding, π-π stacking, and other interactions that are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of pyrazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Key Pyrazine-2-carboxylic Acid Derivatives and Their Properties

Physicochemical Properties

- Solubility : The carboxylic acid group in this compound improves aqueous solubility compared to ester or amide derivatives (e.g., compound 22 in ). However, the hydrophobic thiophene ring may reduce solubility relative to simpler analogs like pyrazine-2-carboxylic acid .

Biological Activity

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring fused with a pyrazine backbone, which contributes to its unique chemical properties. The compound's structure allows for various interactions with biological macromolecules, enhancing its potential therapeutic applications.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₇N₃O₂S |

| Molecular Weight | 195.24 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Melting Point | Not extensively documented |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, leading to altered metabolic pathways.

Research indicates that the compound can exhibit antimicrobial , anticancer , and anti-inflammatory properties due to these interactions .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, it has shown significant inhibition against Mycobacterium tuberculosis and other bacterial strains.

| Pathogen | Inhibition (%) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 54-72% | |

| Trichophyton mentagrophytes | MIC = 31.25 µmol/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various models, contributing to its potential as a therapeutic agent in inflammatory diseases .

Case Studies

- Antimycobacterial Evaluation : A study synthesized derivatives of pyrazine-2-carboxylic acids and evaluated their antimycobacterial activity. Among these, compounds similar to this compound exhibited notable activity against Mycobacterium tuberculosis .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that this compound induces significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene or pyrazine rings can significantly influence the compound's efficacy and selectivity.

| Compound | Substituent | Biological Activity |

|---|---|---|

| 5-tert-butyl-N-(4-methylthiazolyl)pyrazine-2-carboxamide | Thiazole ring | High antifungal activity against Trichophyton spp. |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Bromine substitution | Enhanced reactivity and potential anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.